molecular formula C₄₈H₇₃N₁₁O₁₃S B612623 151705-84-9 CAS No. 151705-84-9

151705-84-9

Cat. No.: B612623
CAS No.: 151705-84-9
M. Wt: 1044.22
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Contextualizing Lymphocytic Choriomeningitis Virus (LCMV) Glycoprotein (B1211001) Epitopes

Lymphocytic Choriomeningitis Virus (LCMV) is an arenavirus that can cause a wide range of disease severity in rodents and humans. A key feature of the immune response to LCMV in C57BL/6 mice, a common laboratory strain, is the targeting of specific fragments of viral proteins, known as epitopes, by CTLs. The viral glycoprotein (GP) and nucleoprotein (NP) are major sources of these epitopes. aai.orgaai.org

The LCMV glycoprotein is cleaved into two subunits, GP1 and GP2, both of which contain epitopes recognized by the immune system. Following an acute infection in C57BL/6 mice, a significant portion of the CD8+ T-cell response is directed against epitopes from the glycoprotein and the nucleoprotein. asm.org Notably, several epitopes have been identified on the glycoprotein, including gp33-41, gp34-41, gp276-286, gp118-125, and gp92-101. asm.org The immune system can also mount CD4+ T-cell responses to other glycoprotein-derived epitopes, such as GP61-80. asm.orgnih.govmedchemexpress.com This complex array of epitopes allows for a multifaceted immune attack on the virus.

Historical Perspective on LCMV gp33-41 as a Model Immunodominant Peptide

The LCMV gp33-41 peptide, with the amino acid sequence KAVYNFATC, rose to prominence as a model immunodominant epitope due to its consistent ability to elicit a powerful CTL response in H-2b mice. aai.org In fact, over half of the total LCMV-specific CTL activity is directed against this single epitope. aai.org This immunodominance is partly attributed to its ability to be presented by two different Major Histocompatibility Complex (MHC) class I molecules, H-2Db and H-2Kb. aai.org

The significance of gp33-41 as a research tool was further solidified by early studies that characterized the CTL response to LCMV. Researchers in the 1990s identified gp33-41 as a primary target for CTLs, laying the groundwork for its use in countless subsequent studies. aai.orgoup.comrupress.org Its well-defined nature and the robust response it provokes have made it an invaluable asset for understanding T-cell activation, memory formation, and exhaustion.

Significance of LCMV gp33-41 in Contemporary T-Cell Immunology Studies

The LCMV gp33-41 peptide continues to be a vital reagent in modern immunology labs for a variety of applications. It is instrumental in studying the dynamics of T-cell responses during acute and chronic viral infections. nih.gov For instance, researchers use gp33-41 to track the expansion, contraction, and memory development of specific T-cell populations.

Furthermore, the peptide is crucial for investigating the phenomenon of T-cell exhaustion, a state of dysfunction that can arise during chronic infections and cancer. By using gp33-41, scientists can probe the molecular mechanisms that lead to exhaustion and test strategies to reverse it. The peptide is also employed in studies of viral escape, where mutations in the gp33-41 epitope can allow the virus to evade recognition by the immune system. aai.org

The development of altered peptide ligands (APLs) of gp33-41, such as the substitution of cysteine with methionine (KAVYNFATM), has further expanded its utility. frontiersin.orgaai.org These APLs, while closely related to the original sequence, can have different binding affinities for the T-cell receptor (TCR), providing a means to study the biophysical parameters of T-cell recognition. frontiersin.org The peptide is also utilized in vaccine development research, where it serves as a target antigen to evaluate the efficacy of different vaccination strategies in inducing protective CD8+ T-cell responses. oncotarget.com

Properties

CAS No.

151705-84-9

Molecular Formula

C₄₈H₇₃N₁₁O₁₃S

Molecular Weight

1044.22

sequence

One Letter Code: KAVYNFATM

Origin of Product

United States

Chemical Synthesis and Advanced Engineering of Lcmv Gp33 41 and Its Analogues

Methodologies for Solid-Phase Peptide Synthesis of LCMV gp33-41

Solid-phase peptide synthesis (SPPS) is the cornerstone for the production of LCMV gp33-41 and its analogues. nih.govharvardapparatus.com This method involves the stepwise addition of amino acids to a growing peptide chain that is covalently attached to an insoluble resin support. nih.gov

Optimization of Coupling and Deprotection Strategies

The efficiency of SPPS is highly dependent on the optimization of coupling and deprotection steps to maximize yield and purity. gyrosproteintechnologies.com For the synthesis of peptides like LCMV gp33-41, the Fmoc/tBu (9-fluorenylmethyloxycarbonyl/tert-butyl) strategy is widely employed. nih.gov

Coupling: The formation of the peptide bond between the incoming amino acid and the N-terminus of the resin-bound peptide is facilitated by coupling reagents. The choice of reagent and conditions is critical to ensure complete and racemization-free coupling. researchgate.net Optimization can involve screening various coupling reagents and additives.

Deprotection: The removal of the temporary Fmoc protecting group from the N-terminus of the peptide chain is typically achieved using a solution of piperidine (B6355638) in a suitable solvent. The efficiency of this step is crucial to prevent the formation of deletion sequences.

Microwave-assisted SPPS has emerged as a technique to enhance both coupling and deprotection reactions, leading to faster synthesis times and improved purity of the crude peptide. researchgate.netcem.com

Table 1: Key Parameters for Optimization in SPPS of LCMV gp33-41

ParameterCommon Approaches and ConsiderationsGoal of Optimization
Resin Selection Polystyrene-based resins (e.g., Wang, Rink Amide) are common. The choice depends on the desired C-terminal functionality (acid or amide). gyrosproteintechnologies.comEnsure efficient first amino acid loading and cleavage.
Coupling Reagents Carbodiimides (e.g., DIC) with additives (e.g., HOBt, Oxyma), or aminium-based reagents (e.g., HBTU, HATU). researchgate.netAchieve high coupling efficiency and minimize racemization.
Deprotection Typically 20-40% piperidine in DMF or NMP. Optimization of time and temperature is key.Complete removal of the Fmoc group without side reactions.
Washing Steps Thorough washing between steps is essential to remove excess reagents and by-products. nih.govPrevent carry-over and side reactions in subsequent steps.
Microwave Energy Application of microwave energy can accelerate both coupling and deprotection reactions. cem.comReduce synthesis time and improve purity.

Large-Scale Synthesis Considerations for Research Applications

Scaling up the synthesis of LCMV gp33-41 for extensive research applications requires careful consideration of several factors to maintain purity and reduce costs. While laboratory-scale synthesis might produce milligrams of peptide, large-scale synthesis aims for gram or even kilogram quantities. biosyn.com

Key considerations for large-scale synthesis include:

Reactor Design: The transition from small-scale manual or automated synthesizers to larger reactors necessitates optimization of mixing and reagent delivery to ensure homogeneity. nih.gov

Reagent Stoichiometry: While a large excess of amino acids and coupling reagents is common in small-scale synthesis, this becomes economically unfeasible at a large scale. Optimization is required to use a minimal excess while still driving the reaction to completion.

Solvent Consumption: The volume of solvents used for washing steps is a major cost and environmental concern in large-scale SPPS. Strategies to reduce solvent usage, such as the use of more efficient washing protocols or flow-based systems, are important. vapourtec.com

Heat Management: The exothermic nature of coupling reactions can lead to temperature increases in large reactors, potentially causing side reactions. Efficient heat dissipation is crucial.

Automation: For reproducible large-scale production, automated synthesizers designed for larger quantities are employed. vapourtec.com

Design and Synthesis of Structurally Modified LCMV gp33-41 Analogues

The synthesis of analogues of LCMV gp33-41 is a powerful tool for probing the intricacies of T-cell recognition and for developing peptides with enhanced properties.

Rational Design of Amino Acid Substitutions and Truncations

The rational design of analogues often involves substituting or deleting specific amino acids to study their role in binding to Major Histocompatibility Complex (MHC) molecules and interacting with the T-cell receptor (TCR).

A widely studied analogue of LCMV gp33-41 is one where the C-terminal cysteine (C) at position 41 is replaced by a methionine (M), resulting in the sequence KAVYNFATM. eurogentec.comfrontiersin.org This substitution was initially made to improve the peptide's stability and prevent the formation of disulfide-linked dimers. frontiersin.org Studies have also explored substitutions at other positions. For instance, a valine to alanine (B10760859) substitution at position 35 (V35A) in the longer gp33-43 peptide was found to significantly impair its binding to the H-2Db MHC molecule. nih.gov Furthermore, mutations at positions 3 (V to L), 4 (Y to F), and 6 (F to L) have been identified as viral escape mutations. aai.org

Table 2: Examples of Rationally Designed LCMV gp33-41 Analogues

Original PeptideAnalogue SequencePosition of ChangePurpose of Modification
KAVYNFATC KAVYNFATM C41MEnhance stability, prevent dimerization. frontiersin.org
KAV YNFATCKAA YNFATCV35A (in gp33-43)Study MHC binding. nih.gov
KAVY NFATCKAVF NFATCY4FInvestigate viral escape mechanisms. aai.org
KAVYN FATCKAVYA FATCN5AProbe TCR interaction.
KAVYNFA TCKAVYNFL TCA6LAnalyze viral escape. aai.org

Incorporation of Non-Canonical Amino Acids for Functional Probing

The introduction of non-canonical (unnatural) amino acids into the LCMV gp33-41 sequence allows for the exploration of novel structural and functional properties. These modifications can enhance peptide stability against proteolysis or introduce specific biophysical probes.

One study demonstrated the substitution of the L-phenylalanine at position 6 with its D-enantiomer (d-phenylalanine). acs.org This l- to d-amino acid substitution was designed to alter the peptide backbone conformation and study its effect on MHC binding and TCR recognition. acs.org Another approach has been the incorporation of β-amino acids to create α/β-peptide homologues, which can provide insights into the structural requirements for T-cell activation and may offer enhanced resistance to enzymatic degradation. frontiersin.orgresearchgate.net

Purification and Quality Control Strategies for Synthetic LCMV gp33-41

After cleavage from the solid support, the crude synthetic peptide is a mixture containing the target peptide along with various impurities such as truncated sequences, deletion sequences, and incompletely deprotected peptides. Rigorous purification and quality control are therefore essential to obtain a high-purity product suitable for research.

Purification: The primary method for purifying synthetic peptides like LCMV gp33-41 is reversed-phase high-performance liquid chromatography (RP-HPLC). harvardapparatus.comhplc.eu This technique separates the target peptide from impurities based on differences in their hydrophobicity. The choice of the stationary phase (e.g., C18) and the mobile phase gradient (typically a mixture of water and acetonitrile (B52724) with an ion-pairing agent like trifluoroacetic acid) are optimized to achieve the best separation. hplc.eu

Quality Control: The identity and purity of the final peptide product are confirmed using a combination of analytical techniques.

Analytical RP-HPLC: This is used to determine the purity of the peptide by integrating the area of the main peak relative to the total area of all peaks.

Mass Spectrometry (MS): Techniques like Matrix-Assisted Laser Desorption/Ionization (MALDI) or Electrospray Ionization (ESI) mass spectrometry are used to verify the molecular weight of the synthesized peptide, confirming that the correct sequence has been assembled. emory.edu

Table 3: Common Quality Control Parameters for Synthetic LCMV gp33-41

QC TestMethodPurposeTypical Specification
Purity Analytical RP-HPLCTo quantify the percentage of the target peptide in the final product.>95% for most research applications.
Identity Mass Spectrometry (MS)To confirm the molecular weight matches the theoretical mass of the peptide sequence.Observed mass should be within a specified tolerance of the calculated mass.
Appearance Visual InspectionTo ensure the product is a uniform solid.White to off-white lyophilized powder.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

High-Performance Liquid Chromatography (HPLC) is an indispensable tool for assessing the purity of synthetic peptides like LCMV gp33-41. Reversed-phase HPLC (RP-HPLC) is the most common mode used for this purpose, separating the target peptide from impurities generated during synthesis, such as deletion sequences, incompletely deprotected peptides, or other side-products. renyi.huhplc.eu

The crude peptide product is dissolved and injected into the HPLC system. The separation occurs on a hydrophobic stationary phase, typically a silica (B1680970) support chemically modified with C8 or C18 alkyl chains. renyi.huaai.org A mobile phase, usually a mixture of water and an organic solvent like acetonitrile, is passed through the column. aai.org An ion-pairing agent, most commonly trifluoroacetic acid (TFA), is added to both the aqueous and organic components of the mobile phase to improve peak shape and resolution by neutralizing the charges on the peptide and residual silanol (B1196071) groups on the stationary phase. renyi.hu

Elution is typically performed using a gradient, where the concentration of the organic solvent is gradually increased over time. This causes molecules to elute in order of increasing hydrophobicity. renyi.hu The peptide is detected as it exits the column, most commonly by monitoring its absorbance at a specific wavelength, such as 215 nm. nih.gov The purity of the peptide is determined by calculating the area of the main peak relative to the total area of all peaks in the chromatogram. nih.gov For research applications, purities of >95% are often required. aai.orgtaylorfrancis.com

Table 1: Typical RP-HPLC Conditions for LCMV gp33-41 Purity Assessment

ParameterConditionReference
Column Reversed-Phase C18, wide-pore (e.g., 300Å) renyi.huhplc.eu
Mobile Phase A 0.1% Trifluoroacetic Acid (TFA) in Water aai.org
Mobile Phase B 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile (ACN) aai.org
Flow Rate 1.0 mL/min (for analytical columns) renyi.hu
Detection UV Absorbance at 215 nm nih.gov
Gradient Linear gradient of increasing Mobile Phase B (e.g., 0-60% B over 30 min) renyi.hu

Mass Spectrometry for Structural Confirmation

Mass Spectrometry (MS) is a powerful analytical technique used to confirm the identity and structural integrity of synthesized peptides by precisely measuring their molecular weight. taylorfrancis.com For LCMV gp33-41 (KAVYNFATC), the expected monoisotopic mass is approximately 1043.35 Da. Electrospray ionization (ESI) and matrix-assisted laser desorption/ionization (MALDI) are the two most common ionization techniques for analyzing peptides. taylorfrancis.com

Following the measurement of the intact molecular ion, tandem mass spectrometry (MS/MS) is often employed to confirm the amino acid sequence. taylorfrancis.com In this process, the molecular ion of the peptide is isolated and then fragmented inside the mass spectrometer, typically through collision-induced dissociation (CID). This fragmentation preferentially breaks the peptide bonds, generating a series of characteristic fragment ions known as b-ions and y-ions. msu.edu

b-ions contain the N-terminus of the peptide and are formed by the cleavage of a peptide bond, with the charge retained on the N-terminal fragment.

y-ions contain the C-terminus and are formed when the charge is retained on the C-terminal fragment.

By analyzing the mass-to-charge (m/z) ratios of the resulting series of b- and y-ions, the amino acid sequence can be reconstructed and compared against the expected sequence, providing definitive structural confirmation. msu.edu

Table 2: Theoretical Monoisotopic Masses of b- and y-ions for KAVYNFATC

Residue#b-ion (m/z)y-ion (m/z)
K1129.101044.47
A2200.14916.37
V3299.21845.33
Y4462.27746.26
N5576.31583.20
F6723.38469.16
A7794.42322.09
T8895.47251.05
C9998.50149.99

Note: Masses are for singly charged ions [M+H]⁺.

Advanced Analytical Techniques for Peptide Integrity

Beyond the standard combination of HPLC and MS, other advanced analytical methods can be employed to provide a more comprehensive characterization of synthetic peptides like LCMV gp33-41, ensuring the highest level of quality and integrity.

Amino Acid Analysis (AAA) is considered the gold standard for accurate peptide quantification. taylorfrancis.com This technique involves hydrolyzing the peptide into its constituent amino acids, which are then separated, identified, and quantified, typically by HPLC after derivatization. tamu.edu The resulting amino acid composition is compared to the theoretical composition based on the peptide's sequence. tamu.edu This analysis not only confirms the presence and relative ratios of the expected amino acids but also provides an accurate measure of the net peptide content, accounting for water and counter-ions present in the lyophilized powder. biosynth.com

Edman Degradation Sequencing provides direct sequence information by sequentially cleaving amino acids from the N-terminus of the peptide. taylorfrancis.com Each cleaved residue is identified, allowing for a step-by-step confirmation of the amino acid sequence. This method is particularly useful for identifying any errors that may have occurred during the synthesis process, such as deletions or insertions of amino acids. taylorfrancis.com

Capillary Electrophoresis (CE) is another high-resolution separation technique that can be used to assess peptide purity. taylorfrancis.com CE separates molecules based on their charge-to-size ratio in an electric field. Because its separation principle is orthogonal to that of RP-HPLC, it can often resolve impurities that may co-elute with the main peptide peak in an HPLC chromatogram, thus providing a more stringent assessment of purity. taylorfrancis.com

These advanced techniques, in conjunction with HPLC and MS, form a robust quality control framework, ensuring that the synthesized LCMV gp33-41 peptide is of the required purity and structural correctness for its intended research applications. emory.edu

Molecular and Cellular Mechanisms of Lcmv Gp33 41 Immune Recognition

Major Histocompatibility Complex (MHC) Class I Presentation of LCMV gp33-41

The initial step in the adaptive immune response to intracellular pathogens like LCMV is the presentation of viral peptides on the surface of infected cells by Major Histocompatibility Complex (MHC) class I molecules. This process is critical for the recognition by and activation of CD8+ T-cells.

Allelic Restriction and H-2Db Binding Affinity

The presentation of the LCMV gp33-41 peptide is highly specific to a particular MHC class I allotype, a phenomenon known as allelic restriction. In C57BL/6 mice, this peptide is primarily presented by the H-2Db molecule. targetmol.commedchemexpress.comgenscript.com The interaction between the peptide and the MHC molecule is a key determinant of its immunogenicity. The binding affinity of a peptide to the MHC class I groove is crucial for the stability of the peptide-MHC (pMHC) complex on the cell surface.

The affinity of LCMV gp33-41 for H-2Db has been a subject of extensive study. While it is an immunodominant epitope, its binding affinity is not always the highest among all LCMV-derived peptides. nih.gov For instance, studies have shown that other epitopes may exhibit higher binding affinities for H-2Db. The stability of the pMHC complex, which is influenced by the peptide's sequence and anchor residues, also plays a significant role. The immunodominant epitopes NP396-404 and GP33-41 form very stable complexes with H-2Db, whereas the subdominant epitope GP92-101 forms a rapidly dissociating complex. nih.gov

Interestingly, the naturally occurring GP33-41 peptide contains a cysteine at position 41 (KAVYNFATC). However, a synthetic variant with a methionine substitution at this position (KAVYNFATM), which corresponds to the compound 151705-84-9, is often used in research due to its enhanced stability and binding to H-2Db. nih.gov This substitution has been shown to increase the stability of the peptide-MHC interaction. nih.gov Furthermore, mutations within the gp33-41 epitope can significantly impact its binding to H-2Db. For example, a valine-to-alanine substitution at position 35 of the glycoprotein (B1211001) (within the gp33-41 sequence) severely impairs its binding to Db. nih.gov

The table below summarizes the binding characteristics of different LCMV peptides to H-2Db.

PeptideSequenceMHC RestrictionBinding Affinity (IC50)Complex StabilityImmunodominance
gp33-41 (Cys) KAVYNFATCH-2DbIntermediateHighDominant
gp33-41 (Met) KAVYNFATMH-2DbHighHighDominant
NP396-404 FQPQNGQFIH-2DbHighHighDominant
gp276-286 SGVENPGGYCLH-2DbIntermediateIntermediateDominant
gp92-101 (N/D)PNQGVPYGYH-2DbHigh/IntermediateLowSubdominant

Note: Binding affinity and complex stability are relative comparisons based on available literature. IC50 values represent the concentration of peptide required to inhibit the binding of a standard radiolabeled peptide by 50%.

Antigen Processing and Peptide Loading Complex Dynamics

The generation of the gp33-41 peptide from the full-length LCMV glycoprotein and its subsequent loading onto MHC class I molecules is a complex intracellular process. This process begins with the degradation of the viral protein in the cytoplasm by the proteasome. The resulting peptide fragments are then transported into the endoplasmic reticulum (ER) by the Transporter associated with Antigen Processing (TAP). nih.gov Studies using TAP-deficient mice have confirmed that the presentation of the gp33-41 epitope is indeed TAP-dependent, indicating its processing through this classical endogenous pathway. nih.gov

Once inside the ER, the peptide is loaded onto newly synthesized H-2Db molecules. This loading is facilitated by a multi-protein complex known as the peptide-loading complex (PLC), which includes chaperones like calreticulin, ERp57, and tapasin. The PLC ensures that only peptides with the correct length and anchor residues are stably loaded onto the MHC class I molecule before it is transported to the cell surface for presentation to CD8+ T-cells.

Interestingly, the efficiency of processing and presentation can vary between different cell types. Research has shown that LCMV-infected fibroblasts and dendritic cells can process the same viral proteins in quantitatively different ways, leading to preferential presentation of different LCMV epitopes. aai.org This suggests that the cellular machinery involved in antigen processing can influence the immunodominance hierarchy of viral epitopes.

T-Cell Receptor (TCR) Engagement and CD8+ T-Cell Activation by LCMV gp33-41

The recognition of the gp33-41-H-2Db complex by a specific T-cell receptor (TCR) on the surface of a CD8+ T-cell is the central event that triggers the adaptive immune response against LCMV-infected cells.

Signaling Cascades Initiated by Peptide-MHC-TCR Interactions

The binding of the TCR to the pMHC complex initiates a cascade of intracellular signaling events that lead to T-cell activation, proliferation, and differentiation into effector cytotoxic T-lymphocytes. The affinity and kinetics of the TCR-pMHC interaction are critical in determining the strength and outcome of the T-cell response. frontiersin.org

Molecular dynamics simulations have provided insights into the conformational dynamics of the gp33 peptide when bound to H-2Db and engaged by the P14 TCR, which is a transgenic TCR specific for this complex. acs.org These studies have revealed that the peptide's flexibility is significantly reduced upon binding to both the MHC and the TCR, and that specific residues of the peptide play a crucial role in the interaction with the TCR. acs.org Mutations in the peptide can disrupt this interaction and lead to immune escape. For example, a Y4F mutation in the gp33 peptide, while not affecting MHC binding, abolishes recognition by the P14 TCR. researchgate.net

Upon successful TCR engagement, a series of phosphorylation events is triggered, involving key signaling molecules such as Lck, ZAP-70, and LAT. This leads to the activation of downstream signaling pathways, including the PLCγ pathway, which results in an increase in intracellular calcium levels, and the Ras-MAPK pathway. researchgate.net The activation of these pathways culminates in the activation of transcription factors like NFAT, AP-1, and NF-κB, which drive the expression of genes involved in T-cell proliferation (e.g., IL-2) and effector function (e.g., perforin, granzymes, and IFN-γ). Studies have shown that proline-rich tyrosine kinase-2 (PYK2) is a critical component of the signaling pathway that regulates the expansion of CD8+ T-cells in response to LCMV infection. pnas.org

Co-stimulatory Molecule Involvement in LCMV gp33-41-Specific Responses

While the interaction between the TCR and the pMHC complex provides the primary signal for T-cell activation (Signal 1), a second, co-stimulatory signal (Signal 2) is also required for a robust and sustained immune response. This signal is delivered through the interaction of co-stimulatory molecules on the T-cell with their ligands on the antigen-presenting cell (APC).

Several co-stimulatory pathways have been shown to be important in the response to LCMV gp33-41. The CD28/B7 pathway is a classic co-stimulatory pathway, and its involvement in the gp33-41 response can be context-dependent. elifesciences.orgoup.com For instance, while B7-mediated co-stimulation is crucial for gp33-specific CD8+ T-cell responses induced by recombinant Listeria monocytogenes expressing the epitope, it is largely dispensable during an actual LCMV infection. elifesciences.org This suggests that the inflammatory environment created by the virus can provide alternative or redundant co-stimulatory signals.

Another important co-stimulatory molecule is CD137 (4-1BB). The timing of CD137 engagement can have profound effects on the gp33-41-specific T-cell response. Early administration of an agonistic anti-CD137 antibody can lead to immune suppression, whereas later administration can enhance the CD8+ T-cell response. jci.org These findings highlight the complex interplay of co-stimulatory signals in shaping the outcome of the antiviral immune response.

Immunodominance and Hierarchy of LCMV gp33-41 in Viral Infection Models

Infection with LCMV elicits a CD8+ T-cell response that targets multiple viral epitopes. However, the magnitude of the response to these different epitopes is not uniform, leading to a phenomenon known as immunodominance, where the response is dominated by T-cells specific for a few key epitopes. LCMV gp33-41 is consistently identified as one of the most immunodominant epitopes in C57BL/6 mice. aai.orgaai.org

The immunodominance hierarchy is influenced by a multitude of factors, including the abundance of the peptide presented on infected cells, the affinity of the peptide for the MHC molecule, the stability of the pMHC complex, and the precursor frequency of T-cells specific for that epitope. aai.orgasm.org During an acute LCMV Armstrong infection, the typical immunodominance hierarchy is GP33 ≥ NP396 > GP276. aai.org

However, this hierarchy is not fixed and can be altered by various factors. For example, the viral load can influence the hierarchy; low doses of LCMV may favor responses to the NP396 epitope, while high doses can lead to the dominance of the gp33 response. aai.org The specific strain of LCMV can also impact the immunodominance profile. aai.org Furthermore, the presence of other pathogens or the administration of Toll-like receptor (TLR) agonists can shift the hierarchy. For instance, dual stimulation of TLR2 and TLR3 can reduce the response to NP396, thereby promoting the relative dominance of gp33 and gp276. nih.gov

The table below illustrates the typical immunodominance hierarchy of H-2Db-restricted LCMV epitopes during an acute infection.

EpitopeProtein SourceTypical Rank in Hierarchy
gp33-41 Glycoprotein1 (or co-dominant)
NP396-404 Nucleoprotein2 (or co-dominant)
gp276-286 Glycoprotein3
NP205 Nucleoprotein4
gp118 Glycoprotein5

It is important to note that while immunodominance reflects the magnitude of the T-cell response, it does not always correlate directly with protective immunity. nih.gov T-cells specific for subdominant epitopes can still play a crucial role in viral clearance.

Factors Influencing Immunodominance

The prominence of the gp33-41 epitope in the anti-LCMV immune response is not coincidental; it is dictated by a combination of factors at the molecular and cellular level. Key determinants of immunodominance include the stability of the peptide-MHC (pMHC) complex, the efficiency of antigen processing and presentation, and the affinity of the T-cell receptor (TCR) for the pMHC. frontiersin.org

Research indicates that the binding affinity of a viral epitope to MHC molecules is a significant, though not absolute, predictor of its immunodominance. nih.gov In the case of LCMV, epitopes with high binding affinities to MHC class I molecules are often associated with stronger CD8+ T cell responses. nih.gov Furthermore, the frequency of naive CD8+ T cells capable of recognizing a specific epitope prior to infection is a crucial host-intrinsic factor. nih.gov Studies have shown a correlation between the naive precursor frequency of T cells and the subsequent hierarchy of the immune response, suggesting that a larger starting pool of specific T cells can lead to a more dominant response against that particular epitope. nih.govresearchgate.net The abundance of the epitope on the surface of antigen-presenting cells (APCs) also plays a role in shaping the immunodominance hierarchy. nih.gov

The gp33-41 epitope's ability to be presented by both H-2Db and H-2Kb molecules broadens the scope of the T-cell response against it, likely contributing to its immunodominant status. aai.orgresearchgate.net This dual recognition capacity is structurally possible because the peptide adopts different conformations when bound to each MHC molecule, presenting distinct surfaces for TCR interaction. researchgate.net

Competition with Other Viral Epitopes

During an LCMV infection, the immune system is presented with multiple viral epitopes simultaneously. The CD8+ T-cell response in C57BL/6 mice is primarily directed against three immunodominant epitopes: gp33-41, GP276-286, and NP396-404. frontiersin.orgnih.gov This leads to a competitive environment where T-cell populations specific for these different epitopes vie for resources and activation signals.

Studies using TCR transgenic T cells have demonstrated that competition among T cells of different specificities for access to APCs is not a major factor in shaping the antiviral response. aai.org While adoptively transferred gp33-41-specific T cells could reduce the endogenous response to the same epitope, they did not affect the responses to other epitopes like gp276-286. aai.org This suggests that the immunodominance hierarchy is not primarily determined by a direct functional competition for APCs between CTLs of different specificities. aai.org

However, the concept of epitope competition is relevant in the context of vaccine design and understanding divergent memory responses. For instance, adenoviral vectors targeting the gp33-41 region have been shown to induce a conventional memory response against the immunodominant Gp33 epitope but an inflationary memory response against the overlapping Gp34 epitope. nih.gov This highlights the complex interplay and potential for competition between closely related epitopes within the same protein. nih.gov The presence of a cross-reactive epitope from another virus can also impact the protective immunity against LCMV by altering the balance of T-cell responses. plos.org

Immune Evasion Strategies Mediated by LCMV gp33-41 Epitope Mutations

Viruses, particularly those that establish chronic infections, are under immense selective pressure from the host's immune system. One of the primary mechanisms by which viruses like LCMV evade clearance is through the accumulation of mutations in immunodominant epitopes, such as gp33-41. jci.orgnih.gov These mutations can interfere with various stages of immune recognition, ultimately allowing the virus to persist. nih.gov

Identification of Non-Synonymous Mutations in Persistent Infection

During chronic LCMV infection, the constant pressure exerted by the CTL response drives the selection of viral variants. aai.org Using advanced techniques like next-generation sequencing, researchers have identified numerous low-frequency, non-synonymous mutations within the gp33-41 epitope in infected mice. nih.govnih.gov These mutations are not found in infected mice lacking functional CTLs (Rag2-deficient mice), confirming that they are a direct result of immune selection pressure. nih.govnih.gov

Increasing the selection pressure on the gp33-41 epitope, for example by using transgenic mice with a high frequency of T cells specific for this epitope, leads to an accelerated emergence and higher frequency of these mutations. nih.govfrontiersin.org

Table 1: Identified Non-Synonymous Mutations in LCMV gp33-41

Impact of Mutations on TCR Recognition and Viral Clearance

Mutations within the gp33-41 epitope allow the virus to evade the immune system through several distinct structural and functional mechanisms. aai.org These escape strategies generally fall into three categories: altering the processing of the viral peptide, impairing the display of the peptide on the MHC molecule, or disrupting the recognition of the pMHC complex by the TCR. nih.gov

One primary mechanism of escape is the reduction of the peptide's binding affinity for the MHC molecule. aai.org For example, the GP35V->A mutation dramatically decreases the binding of the gp33 epitope to H-2Db, thereby preventing its effective presentation to CTLs. asm.orgnih.govnih.gov This leads to a failure to induce a specific CTL response and allows the variant virus to evade killing by CTLs that were generated against the original, wild-type virus. asm.orgnih.gov

Another strategy involves subtle changes to the peptide that directly interfere with TCR recognition without completely abolishing MHC binding. aai.org The Y4F mutation is a prime example, where the removal of a single hydroxyl group from a key TCR contact residue is sufficient to disrupt effective TCR signaling. aai.org Other mutations, like F6L, induce more significant conformational changes in both the peptide and the MHC molecule, which also abrogates TCR recognition. aai.org

The consequence of these escape mutations is a failure of the immune system to control the virus. When a viral variant emerges that can no longer be recognized by the dominant T-cell population, those T cells remain functional but are no longer stimulated by their target antigen. nih.govresearchgate.net This lack of stimulation prevents their exhaustion, but also renders them ineffective at clearing the mutated virus. nih.govresearchgate.net In the same host, T cells specific for other, non-mutated viral epitopes may become exhausted and non-functional due to the persistent high viral load. nih.govresearchgate.net This dynamic interplay between viral mutation and T-cell response is a critical factor in the establishment and maintenance of chronic viral infections. jci.orgnih.gov

Advanced Applications of Lcmv Gp33 41 in Preclinical Research Models

In Vitro Studies of LCMV gp33-41-Specific T-Cell Responses

In vitro studies are fundamental for dissecting the cellular and molecular mechanisms of T-cell responses to viral antigens.

The LCMV gp33-41 peptide is widely used to stimulate T-cell proliferation and cytokine production in laboratory settings. frontiersin.orgnih.govasm.orgaai.org In these assays, splenocytes from LCMV-infected mice are cultured with the gp33-41 peptide. nih.govasm.org The subsequent proliferation of specific CD8+ T-cells and their production of cytokines like interferon-gamma (IFN-γ) and tumor necrosis factor-alpha (TNF-α) are then measured to quantify the immune response. nih.govasm.orgaai.org

For instance, studies have shown that following LCMV infection, a significant percentage of CD8+ T-cells in the spleen will produce IFN-γ when stimulated with the gp33-41 peptide. aai.orgaai.org The frequency of these responding cells can be determined using techniques like ELISPOT and intracellular cytokine staining. aai.orgaai.org Research has also utilized gp33-41 to compare cytokine production in different mouse models, such as in perforin-deficient mice, to understand the role of specific molecules in the immune response. asm.org

Table 1: Experimental Data on T-Cell Cytokine Production in Response to LCMV gp33-41

Mouse Model T-Cell Type Stimulant Cytokine Measured Key Finding Reference
C57BL/6 CD8+ gp33-41 peptide IFN-γ A significant fraction of CD8+ T-cells produce IFN-γ upon stimulation. aai.org
Perforin-deficient CD8+ gp33-41 & NP396-404 peptides IFN-γ Reduced cytokine production in perforin-deficient mice compared to wild-type. asm.org
DGK-deficient CD8+ gp33-41 peptide IFN-γ, TNF-α Enhanced anti-viral response in DGK-deficient T-cells. nih.gov

To assess the direct killing capacity of T-cells, cytotoxicity assays are performed using target cells "pulsed" with the LCMV gp33-41 peptide. asm.orgnih.gov In these assays, target cells, such as EL-4 or MC57G cells, are incubated with the gp33-41 peptide, which is then presented on their surface by MHC class I molecules. asm.orgnih.gov Virus-specific cytotoxic T lymphocytes (CTLs) from infected mice are then co-cultured with these pulsed target cells. The lysis of the target cells, often measured by the release of chromium-51 (B80572) (51Cr), indicates the cytotoxic activity of the T-cells. asm.orgnih.gov

These assays have been instrumental in defining the kinetics and magnitude of the CTL response during acute and chronic LCMV infections. asm.org For example, studies have shown that CTL activity against gp33-41 pulsed target cells is high during the acute phase of infection and can be sustained, albeit sometimes at lower levels, during chronic infection. asm.org

Modern techniques allow for the analysis of individual T-cell clones that recognize the LCMV gp33-41 epitope. Single-cell RNA sequencing (scRNAseq) has been employed to investigate the fate trajectories of gp33-41-specific CD8+ T-cells (P14 cells) during chronic LCMV infection. biorxiv.org This approach has revealed the bifurcation of T-cells into different functional states, including exhausted and memory-like populations. biorxiv.org

Furthermore, the diversity of the T-cell receptor (TCR) repertoire specific for gp33-41 has been studied over time. nih.gov While the initial response to LCMV infection is characterized by a highly diverse repertoire of gp33-41-specific T-cells, this diversity narrows significantly with age, with the response becoming dominated by a few T-cell clones. nih.gov

Cytotoxicity Assays Utilizing LCMV gp33-41-Pulsed Target Cells

In Vivo Murine Models for Studying LCMV gp33-41-Mediated Immunity

In vivo models are essential for understanding how the immune system functions within a whole organism.

The LCMV infection of mice is a classic model for studying viral immunology, and the gp33-41 epitope is a key focus in this system. nih.govuniversiteitleiden.nl Depending on the virus strain and dose, the infection can be either acute (cleared by the immune system) or chronic (persisting for a long time). nih.gov In both models, the CD8+ T-cell response to gp33-41 is a major component of the anti-viral immunity. asm.orgasm.org

In acute infection, a strong and functional CD8+ T-cell response to gp33-41 is generated, leading to viral clearance. asm.org In chronic infection, the continuous presence of the virus and the gp33-41 antigen can lead to T-cell exhaustion, a state of dysfunction characterized by reduced cytokine production and killing capacity. rupress.org However, even in chronic infection, gp33-41-specific T-cells can persist and exert some level of control over the virus. asm.org

Table 2: Characteristics of LCMV gp33-41-Specific T-Cell Responses in Murine Infection Models

Infection Model Key Characteristics of gp33-41 Response Research Focus Reference
Acute LCMV Strong, functional CTL response; viral clearance. Mechanisms of effective anti-viral immunity. asm.org
Chronic LCMV T-cell exhaustion; persistent but dysfunctional T-cells. T-cell dysfunction, viral escape, and immunotherapy. asm.orgrupress.org

Adoptive transfer studies involve the isolation of T-cells specific for LCMV gp33-41 and their transfer into recipient mice. A widely used tool for this is the P14 TCR transgenic mouse, whose CD8+ T-cells almost exclusively recognize the gp33-41 epitope. biorxiv.orguniversiteitleiden.nl By transferring P14 T-cells into different types of recipient mice (e.g., naive, infected, or immunodeficient), researchers can study various aspects of T-cell biology.

These studies have been crucial for understanding T-cell expansion, differentiation, memory formation, and function in a controlled in vivo setting. nih.govaai.org For example, adoptive transfer of P14 cells has been used to demonstrate the requirement of Type I interferon signaling for the clonal expansion of CD8+ T-cells during LCMV infection. aai.org It has also been used to show that the absence of certain enzymes, like diacylglycerol kinases, in T-cells can lead to an enhanced anti-viral response. nih.gov

Vaccine Development Research Using LCMV gp33-41 as an Epitope Component

The LCMV gp33-41 peptide is a vital tool in preclinical vaccine development, serving as a model epitope to evaluate and optimize new vaccination strategies designed to elicit robust CD8+ T-cell responses. researchgate.net Research focuses on identifying vaccine platforms and adjuvants that can induce a high frequency of functional, epitope-specific CTLs capable of providing protection against infection. asm.orgnih.gov

Various strategies have been explored. Simple immunization with the gp33-41 peptide emulsified in adjuvants like Freund's adjuvant can induce a specific CD8+ T-cell response, though the quality and longevity of this response can be limited. ustc.edu.cn Studies have shown that such prime-boost peptide vaccinations can elicit gp33-specific CD8+ T-cells that express inhibitory receptors like PD-1, suggesting a phenotype of partial exhaustion and potentially short-term protection. ustc.edu.cn

To enhance immunogenicity, researchers have incorporated the gp33-41 epitope into more advanced vaccine platforms. One approach involves creating amphiphilic peptide constructs, such as palmitoylated gp33-41 (pam-gp33-41), which significantly boosts the magnitude of the CD8+ T-cell response when combined with an adjuvant like poly-IC. oncotarget.com Further augmentation of the T-cell response has been achieved by adding costimulatory signals, such as an anti-CD40 monoclonal antibody (TriVax) or IL-2/αIL-2 mAb immune complexes, to the booster vaccination. oncotarget.com Other platforms include recombinant viral vectors, like vaccinia virus rupress.org and adenovirus researchgate.net, engineered to express the gp33-41 epitope. Additionally, virus-like particles (VLPs) have been used to display or encapsulate the gp33-41 antigen, proving effective at hindering the growth of tumor cells that express the epitope in therapeutic models. unil.ch Comparing these methods reveals significant differences in the magnitude and quality of the T-cell response generated.

Table 1: Comparison of Preclinical Vaccine Strategies Incorporating LCMV gp33-41
Vaccine PlatformAdjuvant/CostimulationKey Research FindingReference
Minimal Peptide (KAVYNFATM)Freund's Adjuvant (CFA/IFA)Induces low-frequency CD8+ T-cells with an effector-like phenotype and some markers of exhaustion (e.g., PD-1). ustc.edu.cn
Palmitoylated Peptide (pam-gp33-41)Poly-IC (BiVax)Induces substantially higher CD8+ T-cell responses compared to the minimal peptide. oncotarget.com
Palmitoylated Peptide (pam-gp33-41)Poly-IC + αCD40 mAb (TriVax)Booster vaccination with TriVax significantly enhances the frequency of antigen-specific CD8+ T-cells (~15% for Db-restricted response). oncotarget.com
Recombinant Vaccinia Virus (VV/GP33)None (viral vector)Used in therapeutic vaccination models for chronic LCMV, where it can synergize with PD-L1 blockade to enhance T-cell responses and viral clearance. rupress.org
Virus-Like Particles (VLPs)None (particulate antigen)Effectively hinders the growth of fibrosarcoma tumor cell lines expressing the gp33 epitope in a therapeutic setting. unil.ch
Papillomavirus (PV) PseudovirusNone (viral vector)PV pseudoviruses encoding the LCMV epitope induced a stronger CTL response than a corresponding DNA vaccine. asm.org

Role of LCMV gp33-41 in Investigating Immunological Memory and Exhaustion

The gp33-41 epitope is instrumental in dissecting the divergent fates of T-cells following acute versus chronic viral infections, namely the formation of long-lived immunological memory or the progressive functional decline known as T-cell exhaustion. rupress.orgpnas.org

Persistence of LCMV gp33-41-Specific Memory T-Cells

Following an acute infection with a strain of LCMV that is cleared by the immune system (e.g., LCMV Armstrong), a population of long-lived, gp33-specific memory CD8+ T-cells is established. pnas.orgnih.gov These cells are crucial for providing protection against subsequent infections. asm.org Studies tracking these cells over the lifespan of a mouse show that their numbers decline only slowly. nih.gov For instance, the half-life of tetramer-positive CD8+ T-cells in the spleen has been reported to be nearly two years. nih.gov

However, while the quantity of gp33-specific memory cells remains relatively robust, their quality changes significantly over time. The primary CD8+ T-cell response to the gp33-41 epitope is initially characterized by an extremely diverse T-cell receptor (TCR) repertoire. nih.govnih.gov Over many months, this diversity narrows dramatically. By 26 months post-infection, the response becomes highly restricted, dominated by only a small number of TCRβ sequences. nih.gov This narrowing of the repertoire could contribute to the less effective immune responses observed in aging. nih.govnih.gov Furthermore, memory cells that develop after clearance of a chronic infection (LCMV Clone 13) show a different phenotype compared to those from an acute infection, with a substantial fraction retaining an effector-memory phenotype (CX3CR1+). biorxiv.org

Table 2: Characteristics of gp33-41-Specific Memory CD8+ T-Cells Over Time After Acute LCMV Infection
Time Post-InfectionCell Population CharacteristicKey Research FindingReference
Peak Primary Response (Day 8)TCR RepertoireThe CD8+ T-cell response to gp33-41 is extremely diverse. nih.gov
Long-Term Memory (>100 days)Cell NumberThe number of gp33-specific memory T-cells decreases slowly, persisting for the lifetime of the mouse. pnas.orgnih.gov
Long-Term Memory (15-22 months)TCR RepertoireThe diversity of the TCR repertoire begins to show significant decreases. nih.gov
Aged Memory (26 months)TCR RepertoireThe response is dominated by a small number of TCRβ sequences, indicating a highly restricted and narrowed repertoire. nih.gov

Analysis of T-Cell Exhaustion Phenotypes in Chronic LCMV Models

In contrast to acute infection, chronic infection with LCMV (e.g., Clone 13 strain) leads to T-cell exhaustion, a state where virus-specific T-cells persist but lose their effector functions, such as the ability to proliferate and produce cytokines like IFN-γ. rupress.orgpnas.org The gp33-41 epitope has been central to characterizing this process. During chronic infection, gp33-specific CD8+ T-cells display a distinct phenotype marked by the high and sustained expression of multiple inhibitory receptors. nih.gov

Programmed cell death protein 1 (PD-1) is a hallmark of exhaustion; its expression on gp33-specific T-cells is upregulated early in chronic infection and remains high, correlating with viral load. nih.govasm.org Blockade of the PD-1 pathway can reinvigorate these cells and improve viral control. rupress.orgasm.org Beyond PD-1, exhausted T-cells co-express a variety of other inhibitory receptors. Detailed analysis reveals that compared to functional memory cells from an acute infection, exhausted gp33-specific T-cells have increased expression of LAG-3, 2B4, CD160, and Tim-3. nih.govresearchgate.net The co-expression of these molecules, particularly PD-1 and Tim-3, identifies a severely exhausted T-cell population. researchgate.net This exhausted state is dependent on continuous antigen stimulation; if the gp33 epitope mutates and is no longer presented, the corresponding T-cells can regain functionality and a memory-like phenotype (PD-1lo, CD127hi). nih.gov

Table 3: Phenotypic Comparison of Functional vs. Exhausted gp33-41-Specific CD8+ T-Cells
FeatureFunctional Memory T-Cells (Acute LCMV Model)Exhausted T-Cells (Chronic LCMV Model)Reference
PD-1 ExpressionLow / NegativeHigh and sustained nih.govasm.org
Tim-3 ExpressionLow / NegativeHigh on a subset of PD-1+ cells, indicating severe exhaustion researchgate.net
LAG-3 ExpressionLowIncreased nih.gov
2B4 ExpressionLowIncreased nih.gov
CD127 (IL-7Rα) ExpressionHighLow nih.govplos.org
Effector Function (e.g., IFN-γ production)High upon restimulationSeverely impaired or absent rupress.orgpnas.org
Antigen Dependence for PersistenceNo (antigen-independent)Yes (requires persistent antigen) pnas.org

Structural Biology and Biophysical Characterization of Lcmv Gp33 41 Complexes

X-ray Crystallography of LCMV gp33-41 in Complex with MHC Class I Molecules

X-ray crystallography has provided high-resolution snapshots of the gp33-41 peptide nestled within the binding groove of the H-2Db molecule, offering profound insights into the molecular basis of this interaction.

Atomic Resolution Insights into Peptide-MHC Binding Grooves

Crystal structures of the H-2Db/gp33 complex, such as those deposited in the Protein Data Bank (PDB), reveal the precise architecture of the peptide-MHC interface. acs.orgresearchgate.net The peptide adopts a canonical extended conformation, with its backbone nestled into the binding groove of the H-2Db heavy chain. The binding is stabilized by a network of hydrogen bonds and van der Waals interactions between the peptide and the MHC molecule.

Key to the stable association are the anchor residues of the gp33 peptide. For H-2Db, the primary anchor residues are asparagine at peptide position 5 (p5N) and the C-terminal methionine at position 9 (p9M). genscript.comfrontiersin.org The side chain of p5N fits snugly into the C-pocket of the H-2Db groove, while the p9M residue is accommodated in the F-pocket. frontiersin.org A secondary anchor has been identified at valine in position 3 (p3V). genscript.com The side chains of other residues, such as tyrosine at position 4 (p4Y) and phenylalanine at position 6 (p6F), are solvent-exposed, making them available for direct interaction with the T-cell receptor (TCR). genscript.comresearchgate.net

PDB IDDescriptionResolution (Å)
1S7WCrystal structure of murine H-2Db in complex with LCMV-derived gp33 index peptide. acs.org2.40
5M02Crystal structure of murine P14 TCR / H-2Db with a modified gp33 peptide. biorxiv.org1.75
7P0ACrystal structure of H-2Db in complex with a D-amino acid modified gp33 peptide. nih.gov-

Conformational Changes Upon Peptide Binding

The binding of the gp33 peptide induces subtle but significant conformational changes in the H-2Db molecule. The peptide-binding groove of H-2Db is relatively closed at both ends, which restricts the length of bound peptides, typically to 8-10 amino acids. frontiersin.org Upon peptide binding, the MHC molecule adopts a more stable conformation.

Studies comparing the structures of H-2Db bound to the wild-type gp33 peptide and its escape variant mutants have been particularly illuminating. For instance, a single amino acid substitution, such as Y4F (tyrosine to phenylalanine at position 4), results in minimal structural changes in the pMHC complex; the most significant difference is the removal of the hydroxyl group from the tyrosine side chain. genscript.comacs.org Despite this minor structural alteration, this mutation can lead to a drastic reduction in TCR binding affinity and allow the virus to evade the immune response. acs.org This highlights the exquisite sensitivity of TCR recognition to even the most subtle conformational and chemical changes at the pMHC interface. Other mutations, like those at the anchor residues, can more drastically impair peptide binding to the MHC molecule itself. acs.org

Nuclear Magnetic Resonance (NMR) Spectroscopy of LCMV gp33-41

While X-ray crystallography provides a static picture, Nuclear Magnetic Resonance (NMR) spectroscopy offers a powerful tool to study the structure and dynamics of molecules in solution, more closely mimicking the physiological environment.

Solution Structure Determination of Free and Bound Peptide

Detailed NMR studies dedicated to determining the solution structure of the free gp33-41 peptide (KAVYNFATM) are not extensively documented in publicly available literature. In solution, short peptides like gp33-41 are typically highly flexible and exist as an ensemble of rapidly interconverting conformations.

Upon binding to the MHC class I molecule, the peptide adopts a more defined, extended conformation within the binding groove. While specific NMR-derived structures of the gp33-H-2Db complex are not readily found, general principles from NMR studies of other pMHC complexes suggest that the peptide retains a degree of flexibility even when bound. nih.govnih.gov Molecular dynamics simulations, which complement experimental techniques like NMR, have been used to model the behavior of the gp33 peptide. These simulations show the free peptide exploring a wide conformational space, which is significantly restricted upon binding to H-2Db. nih.gov

Dynamics of Peptide-MHC Interactions

The dynamics of the gp33 peptide within the H-2Db binding groove are crucial for TCR recognition. While direct NMR dynamics studies on this specific complex are sparse, molecular dynamics simulations have provided significant insights. These computational studies suggest that even when bound, the peptide, particularly the solvent-exposed residues, exhibits a degree of flexibility. nih.govneuromics.com

Surface Plasmon Resonance (SPR) and Other Biophysical Techniques

Surface Plasmon Resonance (SPR) has been a key technique for quantifying the binding kinetics and affinity of the interaction between the TCR and the gp33-H-2Db complex. These studies typically involve immobilizing the pMHC complex on a sensor chip and flowing the soluble TCR over the surface to measure association and dissociation rates.

Research has shown that the P14 TCR, which is specific for the gp33-H-2Db complex, binds with a dissociation constant (KD) in the low micromolar range, which is typical for TCR-pMHC interactions that lead to a potent antiviral immune response. unimi.it One study reported a KD of approximately 3 µM for the P14 TCR binding to H-2Db-gp33. unimi.it Interestingly, this interaction was characterized by unusually fast kinetics, with a rapid off-rate (koff) corresponding to a very short half-life of the complex. unimi.it This finding challenged the prevailing model that strong T-cell agonism requires a long-lived TCR-pMHC interaction.

The table below summarizes some of the reported binding affinities for the P14 TCR with H-2Db complexed with gp33 and its variants.

Interacting MoleculesTechniqueDissociation Constant (KD)Reference
P14 TCR and H-2Db/gp33SPR~3 µM unimi.it
P14 TCR and H-2Db/gp33BIAcore~6 µM
P14 TCR and H-2Db/V3PSPR1.8 µM neuromics.com
P14 TCR and H-2Db/Y4FSPRUndetectable
P14 TCR and H-2Db/V3P_Y4FSPRDetectable

Other biophysical methods, such as a 2D micropipette adhesion frequency assay, have also been employed to dissect the TCR interaction with gp33 variants. This technique measures the 2D affinity and has revealed significant differences between closely related gp33 epitopes that were not apparent in 3D affinity measurements like SPR. These sensitive biophysical analyses provide a more nuanced understanding of how subtle changes in the peptide sequence can impact the forces and kinetics of TCR engagement, ultimately influencing the T-cell response.

Quantifying Binding Kinetics and Affinities (e.g., Ki, Kd values)

The binding affinity of LCMV gp33-41 and its variants to the H-2Db molecule and the subsequent recognition by the P14 TCR have been quantitatively assessed using various biophysical techniques, including surface plasmon resonance (SPR). The equilibrium dissociation constant (Kd) is a common measure of binding affinity, where a lower Kd value indicates a stronger binding interaction.

Studies have reported Kd values for the interaction between the soluble P14 TCR and the H-2Db/gp33 complex. These values can vary depending on the specific peptide variant and the experimental conditions. For instance, the affinity of the P14 TCR for H-2Db complexed with the wild-type gp33 peptide has been measured, as well as for complexes with altered peptide ligands (APLs). unimi.it

One study using SPR measured the Kd for the P14 TCR binding to H-2Db/gp33 to be 6.3 µM. unimi.it Another study reported a Kd value of 17 µM for a similar interaction. frontiersin.org Variations in these reported values can arise from differences in experimental setups and the specific forms of the molecules used. The following table summarizes some of the reported binding affinities:

Interacting MoleculesPeptide VariantTechniqueKd (µM)Reference
P14 TCR and H-2Dbgp33 (wild-type)SPR6.3 unimi.it
P14 TCR and H-2DbV3PSPR1.8 unimi.it
P14 TCR and H-2DbF6fSPR70 unimi.it
P14 TCR and H-2DbV3P_F6fSPR44 unimi.it
P14 TCR and H-2Db41MSPR2.3 frontiersin.org
P14 TCR and H-2Db41CSPR3.5 frontiersin.org

This table is interactive. Users can sort the data by clicking on the column headers.

The binding affinity of the peptide to the MHC class I molecule itself is also a critical factor. The 9-mer version of the gp33 peptide with a methionine substitution at the C-terminus (KAVYNFATM) shows a high affinity for H-2Db, with a 50% inhibitory concentration (IC50) of 21 nM in a binding stabilization assay. nih.gov

Thermodynamics of Molecular Recognition

The molecular recognition between the TCR and the peptide-MHC complex is governed by thermodynamic principles. Isothermal titration calorimetry (ITC) is a powerful technique used to measure the thermodynamic parameters of binding, including the change in enthalpy (ΔH) and entropy (ΔS).

For the interaction between the P14 TCR and the H-2Db/gp33 complex, thermodynamic analysis has revealed that the binding is primarily driven by enthalpy. biorxiv.orgiedb.org One study reported that the binding of the P14 TCR to H-2Db/gp33 is entropically unfavorable. biorxiv.org This suggests that the binding event leads to a more ordered system, which is overcome by the favorable enthalpic contributions from interactions such as hydrogen bonds and van der Waals forces.

In contrast, the binding of the P14 TCR to an H-2Db complex with a modified peptide (V3P) was found to be mainly enthalpy-driven with an almost null contribution from entropy. biorxiv.org This highlights how subtle changes in the peptide sequence can significantly alter the thermodynamics of TCR recognition.

Interacting MoleculesPeptide VariantThermodynamic Driving ForceEntropy ContributionReference
P14 TCR and H-2Dbgp33 (wild-type)Enthalpy-drivenUnfavorable biorxiv.org
P14 TCR and H-2DbV3PEnthalpy-drivenAlmost null biorxiv.org

This table is interactive. Users can sort the data by clicking on the column headers.

The unfavorable entropy change upon binding of the wild-type peptide complex may be attributed to a loss of conformational flexibility in both the TCR and the pMHC upon complex formation. iedb.org

Advanced Analytical and Bioanalytical Methodologies for Lcmv Gp33 41 Research

Development of High-Throughput Screening Assays for Epitope Discovery

High-throughput screening (HTS) assays are instrumental in the discovery and characterization of immunologically relevant epitopes like gp33-41. These methods enable the rapid testing of large numbers of peptides or other molecules to identify those that elicit a specific biological response.

Rapid and automated methods are essential for measuring the effects of various agents in biological or chemical assays. researchgate.net In the context of epitope discovery, HTS can involve screening peptide libraries to pinpoint specific sequences that are recognized by T-cells or antibodies. Various formats are employed, including ELISA and multiplexed flow cytometry, which can assess the binding of thousands of individual clones daily. drugtargetreview.com For functional analysis, homogenous time-resolved fluorescence (HTRF) offers a highly sensitive and high-throughput method to assess how peptides or antibodies interfere with protein-protein interactions. drugtargetreview.com

Bioluminescence-based assays are another powerful HTS tool due to their high sensitivity, speed, and suitability for quantifying small sample volumes. medcraveonline.com For instance, a luciferase-based HTS assay can be used to identify inhibitors of viral entry by measuring the activity of a reporter gene. nih.gov Such phenotypic assays are valuable for screening large compound libraries to find molecules that disrupt processes like the gp33-41-mediated immune response. nih.gov The development of automated platforms that combine cell-free protein synthesis with high-throughput screening of protein-protein interactions further accelerates the discovery process, allowing for the characterization of a large panel of molecules within a short timeframe. news-medical.net

HTS Assay TypePrincipleApplication in Epitope ResearchKey Advantages
ELISA (Enzyme-Linked Immunosorbent Assay)Immobilized antigen/antibody detection with an enzyme-linked secondary antibody.Screening for antibody binding to peptide epitopes. drugtargetreview.comWell-established, scalable.
Multiplexed Flow CytometrySimultaneous analysis of multiple parameters on single cells or beads.Screening peptide libraries for T-cell activation markers. drugtargetreview.comHigh-throughput, multi-parameter analysis.
HTRF (Homogenous Time-Resolved Fluorescence)Energy transfer between donor and acceptor fluorophores upon binding.Identifying functional hits that block protein-protein interactions. drugtargetreview.comHighly sensitive, homogenous format.
Bioluminescence AssaysLight emission from a luciferase-catalyzed reaction as a reporter.Screening for inhibitors of viral processes. medcraveonline.comnih.govHigh sensitivity, wide dynamic range.

Mass Spectrometry-Based Approaches for Epitope Identification and Quantification

Mass spectrometry (MS) has become an indispensable tool for the direct identification and quantification of peptides, such as gp33-41, that are presented by Major Histocompatibility Complex (MHC) molecules. thermofisher.com This field, known as immunopeptidomics, provides critical insights into the antigens that are recognized by T-cells. thermofisher.com

The general workflow involves the isolation of MHC-peptide complexes from cells or tissues using immunoaffinity chromatography. monash.edu The bound peptides are then eluted, separated from the MHC molecules, and analyzed by nano-ultra-performance liquid chromatography coupled to high-resolution mass spectrometry (nUPLC–MS/MS). monash.edu This powerful combination allows for the identification of thousands of different peptides presented by the MHC. monash.edu

Both discovery and targeted MS workflows are utilized in immunopeptidomics. thermofisher.com

Discovery immunopeptidomics aims to comprehensively identify the entire repertoire of peptides presented by MHC molecules, which is crucial for discovering novel epitopes. thermofisher.com

Targeted immunopeptidomics focuses on the precise quantification of known peptides of interest, such as gp33-41. This is often used to validate findings from discovery experiments or to quantify changes in epitope presentation under different conditions. thermofisher.com

Challenges in immunopeptidomics include the low abundance of MHC-associated peptides and the complexity of the peptide pool. thermofisher.com Optimized protocols are crucial to minimize peptide loss during sample preparation and to ensure accurate identification and quantification. thermofisher.comacs.org

MS-Based TechniqueDescriptionApplication to gp33-41 Research
Immunoaffinity Chromatography-MSIsolation of MHC-peptide complexes using specific antibodies, followed by peptide elution and MS analysis. monash.eduDirectly identifies gp33-41 presented on the surface of infected cells.
Discovery ImmunopeptidomicsUnbiased, comprehensive identification of the entire MHC peptide repertoire. thermofisher.comConfirms the presentation of gp33-41 and can identify other viral or self-peptides.
Targeted ImmunopeptidomicsQuantitative analysis of specific, predefined peptides using methods like Selected Reaction Monitoring (SRM) or Parallel Reaction Monitoring (PRM). thermofisher.comQuantifies the abundance of gp33-41 on the cell surface in response to infection or therapy.

Flow Cytometry and Tetramer Staining for Antigen-Specific T-Cell Detection

Flow cytometry, combined with MHC tetramer staining, is a cornerstone technique for the detection, quantification, and characterization of T-cells that are specific for a particular epitope, such as gp33-41. frontiersin.orgplos.org MHC tetramers are complexes of four identical MHC molecules, each loaded with the peptide of interest (e.g., gp33-41), and linked to a fluorescent marker. nih.gov These reagents bind with high avidity to T-cell receptors (TCRs) that recognize the specific MHC-peptide complex.

This technology allows researchers to directly visualize and count rare antigen-specific T-cells within a larger population of lymphocytes. nih.govresearchgate.net For example, studies have used gp33-41 tetramers to track the expansion and contraction of virus-specific CD8+ T-cell populations in the blood and various tissues during LCMV infection. plos.org

In addition to enumeration, multi-color flow cytometry allows for the simultaneous analysis of various cell surface and intracellular markers. This provides detailed information on the phenotype and functional state of gp33-41-specific T-cells, such as their activation status (e.g., CD44 expression), memory differentiation (e.g., CD62L, CD127 expression), and exhaustion status (e.g., PD-1 expression). plos.orgustc.edu.cn

Parameter MeasuredTypical MarkersSignificance in gp33-41 Research
Frequencygp33-41 Tetramer, CD8Quantifies the magnitude of the T-cell response to LCMV. plos.org
ActivationCD44, CD69Indicates recent T-cell encounter with the gp33-41 antigen. plos.org
Memory PhenotypeCD62L, CD127 (IL-7Rα)Differentiates between central memory and effector memory T-cells. ustc.edu.cn
ExhaustionPD-1, LAG-3, TIM-3Identifies functionally impaired T-cells during chronic infection. plos.orgustc.edu.cn
FunctionIntracellular IFN-γ, TNF-αMeasures the cytokine-producing capacity of T-cells after restimulation with gp33-41 peptide. frontiersin.org

Microfluidic and Lab-on-a-Chip Technologies for Immunological Studies

Microfluidic and lab-on-a-chip technologies are revolutionizing immunological research by enabling the analysis of immune cells with single-cell resolution and high throughput. frontiersin.orgresearchgate.net These platforms offer precise control over the cellular microenvironment, allowing for detailed studies of cell behavior, interactions, and function that are often missed in bulk assays. frontiersin.orgnih.gov

The application of microfluidics has significantly enhanced the study of T-cell responses. For example, manual analysis of single T-cells that once took years can now be accomplished in weeks with much higher efficiency using automated microfluidic systems. standardbio.com These technologies can be used to isolate single T-cells, analyze their gene expression profiles, and sequence their T-cell receptors. standardbio.com

Specific applications relevant to the study of gp33-41-specific T-cells include:

Single-cell analysis: Microfluidic devices with traps or droplets can isolate individual T-cells to study their heterogeneity in activation and cytokine secretion. frontiersin.orgmdpi.com

Cell-cell interactions: These platforms allow for the precise pairing of T-cells with antigen-presenting cells (APCs) to investigate the dynamics of T-cell activation at the single-cell level. frontiersin.org

Migration studies: The controlled chemical gradients that can be established in microfluidic channels are ideal for studying T-cell migration towards a source of antigen or chemokine. nih.gov

Droplet-based microfluidics is a particularly high-throughput approach, allowing for the encapsulation of single cells or cell pairs in picoliter-volume droplets for downstream analysis, which is crucial for studying the heterogeneity of immune responses. mdpi.com These advanced tools provide unprecedented detail into the functional diversity of T-cells responding to epitopes like gp33-41.

Emerging Research Frontiers and Theoretical Considerations for Lcmv Gp33 41

Computational Modeling and Molecular Dynamics Simulations

Computational methods have become indispensable for exploring the structural and dynamic aspects of the gp33-41 epitope's interaction with the host immune system at an atomic level. These in silico approaches provide insights that are often difficult to obtain through experimental methods alone.

The binding of the gp33-41 peptide to Major Histocompatibility Complex (MHC) class I molecules is the initial, critical step for T-cell recognition. Computational tools are frequently used to predict and analyze this interaction.

Bioinformatic algorithms like netMHCpan are employed to predict the binding affinity of gp33-41 and its variants to MHC molecules such as H-2Db. frontiersin.org These predictions are scored based on rank percentages, where a lower score indicates stronger predicted binding. frontiersin.org Quantitative assays, which measure the inhibition of a radiolabeled standard peptide's binding, have confirmed that gp33-41 binds with high affinity to H-2Db. nih.gov

Molecular dynamics (MD) simulations offer a more detailed view, revealing the dynamic nature of the peptide-MHC (pMHC) complex. Studies have shown that the gp33-41 peptide can adopt different conformations when bound to H-2Db versus H-2Kb, involving distinct anchor residues and backbone structures. acs.org MD simulations have also been used to investigate how modifications, such as substituting the C-terminal cysteine with a methionine to prevent dimer formation, affect MHC binding and stability. nih.govnih.gov These simulations indicated that the methionine variant (41M) leads to increased MHC class I binding stability compared to the native cysteine (41C). nih.gov Furthermore, simulations have explored unusual conformational transitions, such as the potential for the peptide's terminus to detach from its binding pocket and extend outside the MHC cleft, presenting a potentially novel target for T-cell receptor (TCR) recognition. biorxiv.org

Parameter Tool/Method Finding Reference(s)
Binding Affinity PredictionnetMHCpanPredicts binding strength of gp33-41 variants to H-2Db. frontiersin.org
Binding Affinity MeasurementRadiometric Inhibition AssayConfirms high-affinity binding of gp33-41 to H-2Db. nih.gov
Complex StabilityMolecular Dynamics (MD) SimulationsMethionine substitution at C-terminus (41M) increases MHC binding stability over native cysteine (41C). nih.gov
Conformational DynamicsMolecular Dynamics (MD) SimulationsPeptide terminus may detach from the MHC binding groove, creating a novel recognition surface. biorxiv.org
Allele-Specific ConformationMolecular Dynamics (MD) Simulationsgp33-41 adopts significantly different conformations when bound to H-2Db versus H-2Kb. acs.org

The trimolecular interaction between the T-cell receptor (TCR), the gp33-41 peptide, and the MHC molecule is the lynchpin of T-cell activation. MD simulations have been instrumental in dissecting the energetics and conformational dynamics of this event.

Simulations of the entire P14 TCR/gp33-H-2Db complex have provided a structural and dynamic basis for understanding T-cell recognition. acs.orgnih.gov These models show how the TCR docks onto the pMHC surface, with variable CDR3 loops positioned over the central peptide residues. biorxiv.org Studies have found that the P14 TCR binds to the H-2Db-gp33 complex with an affinity typical for an antiviral TCR, but with unusually fast kinetics, challenging models that strictly correlate long dwell times with potent T-cell activation. nih.gov

Researchers have also used simulations to study the effects of altered peptide ligands (APLs) on TCR interaction. For example, substituting the third amino acid with a proline (p3P) was hypothesized to increase immunogenicity by making the peptide more rigid. nih.gov MD simulations confirmed that this modification rigidifies the peptide both in its free state and when bound to the MHC, predisposing it for more efficient TCR binding. acs.orgnih.govresearchgate.net Conversely, simulations of an L- to D-amino acid modification at position 6, a key TCR contact point, revealed that while pMHC stability was comparable, binding to the P14 TCR was significantly reduced, highlighting the TCR's sensitivity to the conformational dynamics of the pMHC complex. acs.orgnih.gov Two-dimensional kinetic analysis using techniques like a biomembrane force probe has further dissected these interactions, revealing significant differences in bond lifetimes between closely related gp33 variants that would not be apparent from standard 3D affinity measurements. nih.gov

Simulation Focus Key Finding Reference(s)
P14 TCR/gp33-H-2Db ComplexP14 TCR exhibits unusually fast on/off rates for a potent agonist interaction. nih.gov
Proline Substitution (p3P) APLProline at position 3 rigidifies the peptide, predisposing it for MHC loading and TCR recognition. acs.orgnih.govrcsb.org
L- to D-Amino Acid SubstitutionModification at position 6 reduces TCR binding despite minimal changes to pMHC stability. nih.gov
Kinetic Analysis (2D)Reveals significant differences in TCR bond lifetimes for gp33 variants (41M, 41C, 41CGI) not seen in 3D affinity. nih.gov

Predicting Peptide-MHC Binding and Stability

Integration of LCMV gp33-41 Research with Systems Immunology

Systems immunology aims to understand the immune system as a whole by integrating data from multiple biological scales. Research on the response to LCMV, and by extension the gp33-41 epitope, has been a fertile ground for applying these holistic approaches.

Network analysis provides a powerful framework for understanding the complex interplay of genes, proteins, and cells during an immune response. In the context of LCMV infection, this approach has yielded significant insights.

By combining Weighted Gene Coexpression Network Analysis (WGCNA) with methods to quantify cell populations, researchers have analyzed time-resolved transcriptomes from the spleens of mice with acute and chronic LCMV infections. frontiersin.org This strategy successfully predicted known immune phenomena, such as the expansion and exhaustion of cytotoxic T lymphocytes (CTLs), and generated new hypotheses about immune function. frontiersin.org For instance, network analysis identified an early attenuation of inflammatory responses from monocytes and macrophages that precedes T-cell exhaustion in chronic infection. tdx.cat It also highlighted the cooperativity between macrophages and CD8+ T-cells and the critical role of the XCL1-XCR1 communication axis in the T-cell response to chronic infection. frontiersin.orgtdx.cat Furthermore, using mass cytometry and network analysis in the gastrointestinal tract, a key reservoir for chronic LCMV, revealed a system-wide recalibration of immune composition, including the erosion of pathogen-specific CD8 tissue-resident memory T cells. rupress.orgnih.gov

The integration of multiple "omics" datasets (e.g., genomics, transcriptomics, proteomics, metabolomics) provides a comprehensive, multi-layered view of the host response to infection.

Multi-omics studies in LCMV infection have begun to unravel the complex regulatory networks that define different T-cell states. By generating and integrating ATAC-seq (for chromatin accessibility) and RNA-seq (for gene expression) data from numerous CD8+ T-cell populations, researchers have built gene regulatory networks that identify key transcription factors specifying T-cell differentiation in acute versus chronic infection. biorxiv.org This approach has identified distinct clusters of transcription factors associated with T-cell exhaustion during chronic LCMV infection. biorxiv.org

Simultaneously, combined metabolomics and transcriptomics analyses from a single tissue sample have been validated as a robust approach. tandfonline.comnih.gov In one study, this integrative analysis of livers from LCMV-infected mice revealed that pyrimidine (B1678525) metabolism was the most significantly impacted pathway. tandfonline.comresearchgate.net The combined data pointed to a pattern of pyrimidine nucleotide degradation leading to the generation and export of uracil (B121893), identifying a novel metabolic feature of acute viral infection. tandfonline.comnih.gov Such multi-omics approaches are crucial for identifying new biomarkers and understanding the metabolic reprogramming that underlies immune cell function during viral challenges. nih.gov

Approach Key Discovery/Application Reference(s)
Gene Coexpression Network AnalysisIdentified early macrophage attenuation preceding T-cell exhaustion in chronic LCMV. frontiersin.orgtdx.cat
Mass Cytometry & Network AnalysisRevealed erosion of tissue-resident CD8 T-cells in the gut during chronic infection. rupress.orgnih.gov
Integrated ATAC-seq & RNA-seqIdentified transcription factors that define T-cell states (e.g., exhaustion) in chronic vs. acute infection. biorxiv.org
Combined Metabolomics & RNA-seqUncovered pyrimidine metabolism and uracil export as a key hepatic response to acute LCMV infection. tandfonline.comnih.govresearchgate.net

Network Analysis of Immune Responses

Novel Chemical Biology Tools and Probes Derived from LCMV gp33-41

The gp33-41 peptide has served as a versatile scaffold for the development of novel chemical biology tools. These probes, primarily in the form of Altered Peptide Ligands (APLs), are designed to dissect and modulate T-cell recognition and function.

APLs are created by making specific amino acid substitutions in the original peptide sequence. These changes can fine-tune the interaction with the MHC or the TCR, resulting in a spectrum of T-cell responses from strong agonism to partial activation or antagonism. For example, the substitution of cysteine at position 41 with methionine (KAVYNFATM) created a more stable APL that is widely used in in vitro analyses of the gp33 response. nih.gov This substitution was shown to augment the 2D binding affinity for the TCR. nih.gov

Other modifications have been designed to probe the structural requirements for T-cell activation. As mentioned, substituting a proline at position 3 (KAPYNFATM) enhances immunogenicity by rigidifying the peptide structure. nih.govresearchgate.net In contrast, introducing a D-amino acid at position 6 severely impairs TCR binding, demonstrating the high stereospecificity of the interaction. nih.gov These APLs serve as powerful molecular probes to test the kinetic and thermodynamic models of T-cell activation, helping to establish whether TCR affinity or off-rate is the primary determinant of the cellular response. nih.govaai.org The systematic analysis of such APLs continues to provide deeper insights into the fundamental mechanisms of immune recognition. nih.gov

The study of LCMV gp33-41 is at the forefront of immunological research, with ongoing investigations pushing the boundaries of our understanding of T-cell recognition, viral escape mechanisms, and the predictive modeling of immune responses.

Detailed Research Findings

Recent research has focused on several key areas:

Structural Biology of Immune Evasion: High-resolution crystal structures of LCMV gp33-41 and its variants in complex with MHC molecules have revealed the structural basis for viral escape. aai.org These studies demonstrate that even single amino acid mutations within the epitope can alter its conformation and its interaction with the T-cell receptor (TCR), allowing the virus to evade immune recognition. aai.org This has significant implications for vaccine design and our understanding of chronic viral infections.

Systems Immunology and Predictive Modeling: Researchers are increasingly employing systems biology approaches to predict the immunogenicity of viral epitopes. By analyzing early transcriptome signatures in dendritic cells following vaccination with vectors expressing gp33-41, it is possible to predict the magnitude of the late T-cell response. researchgate.net This offers a powerful tool for the rapid evaluation of new vaccine candidates.

Next-Generation Sequencing of Viral Escape Mutants: The use of amplicon-based next-generation sequencing has enabled the detection of low-frequency mutations within the gp33-41 epitope during chronic LCMV infection. frontiersin.orgnih.gov This has shown that a variety of non-synonymous mutations emerge under the selection pressure of the CTL response. frontiersin.orgnih.gov Studies using transgenic mice with TCRs specific for gp33-41 have further elucidated how varying selection pressures can drive the rapid emergence of these escape mutants. frontiersin.orgnih.gov

Role of CD4+ T-cell Help: The sustenance of a robust CD8+ T-cell response against gp33-41 has been shown to be dependent on CD4+ T-cell help. aai.org Depletion of CD4+ T-cells can lead to an impaired CTL response and compromised viral control, highlighting the intricate interplay between different arms of the immune system. aai.org

Mathematical Modeling of T-cell Dynamics: Mathematical models have become instrumental in quantifying the dynamics of the T-cell response to LCMV gp33-41. upf.edunih.gov These models have provided estimates for key parameters such as the precursor frequency of naive T-cells specific for the epitope, the rates of clonal expansion and contraction, and the efficacy of target cell elimination. upf.edunih.govplos.org This theoretical framework is crucial for understanding the quantitative aspects of the immune response and for predicting the outcomes of different infection scenarios. upf.edunih.gov

Interactive Data Table: Properties of LCMV gp33-41

PropertyValueSource
CAS Number 151705-84-9MedChemExpress, Biosynth
Molecular Formula C48H73N11O13SBiosynth, GenScript
Molecular Weight 1044.22 g/mol Biosynth, MedChemExpress
Amino Acid Sequence KAVYNFATMGenScript, MedChemExpress
Description H-2Db restricted epitope from LCMV glycoprotein (B1211001) gp33GenScript, MedChemExpress

Ethical Considerations in Preclinical Viral Epitope Research

The use of viral epitopes like LCMV gp33-41 in preclinical research, particularly in studies involving animal models, necessitates a robust ethical framework to ensure the humane treatment of animals and the integrity of the research.

The study of viral pathogenesis and the host immune response often requires the use of living organisms, as in vitro systems cannot fully replicate the complexity of these interactions. nih.gov Animal models are therefore indispensable for evaluating the efficacy of vaccines and therapeutics targeting viral infections. nih.gov However, the use of animals in research is a subject of ongoing ethical debate.

A cornerstone of ethical animal research is the principle of the "Three Rs": Replacement (using non-animal methods where possible), Reduction (using the minimum number of animals necessary), and Refinement (minimizing animal suffering). uchicago.edu Some ethical frameworks also include a fourth "R" for Responsibility , emphasizing the researcher's accountability for the entire lifecycle of the research animals. nih.gov

Institutional Animal Care and Use Committees (IACUCs) play a critical role in overseeing animal research, ensuring that studies are scientifically justified and that animal welfare is prioritized. imed4u.com Researchers must adhere to strict guidelines, such as those outlined in the Declaration of Helsinki, and provide detailed protocols for animal care, experimental procedures, and humane endpoints. uchicago.eduimed4u.com

A significant ethical consideration in preclinical research is the translatability of findings from animal models to humans. nih.gov While animal models are essential, inherent biological differences can limit the predictive value of the data. numberanalytics.com This underscores the importance of careful experimental design and the interpretation of results within the context of these limitations.

Informed consent, a fundamental principle in human clinical research, also has relevance in the preclinical setting. When research involves animals that are not purpose-bred, such as pets in veterinary studies, obtaining informed consent from the owners is crucial. mdpi.comwounds-uk.com This ensures that the owners are fully aware of the procedures and potential risks involved.

Furthermore, transparency in the reporting of preclinical research is an ethical imperative. rethinkingclinicaltrials.org Publications should include detailed information on the experimental design, including randomization, blinding, and sample size calculations, to allow for proper evaluation and replication of the findings. rethinkingclinicaltrials.org

For research involving potentially pandemic pathogens, an even higher level of ethical scrutiny is required, including a thorough risk-benefit analysis to ensure that the potential societal benefits outweigh the risks of accidental release. nih.gov

Q & A

Basic: How to formulate a research question for studying 151705-84-9?

Methodological Answer:

  • Step 1: Define the scope using frameworks like PICO (Problem, Intervention, Comparison, Outcome) or FINER (Feasible, Interesting, Novel, Ethical, Relevant) to align with gaps in existing literature .
  • Step 2: Ensure clarity and testability. For example: “How does this compound interact with [specific receptor/enzyme] under varying pH conditions?” Avoid vague terms like “study effects” .
  • Step 3: Validate feasibility by confirming access to analytical tools (e.g., NMR, HPLC) and sufficient sample quantities .

Basic: What experimental design principles apply to synthesizing or characterizing this compound?

Methodological Answer:

  • Key Considerations:
    • Controls: Include negative/positive controls for reproducibility (e.g., solvent-only controls in reactivity assays) .
    • Replication: Perform triplicate trials to account for instrumental variability .
    • Documentation: Record raw data (e.g., spectral peaks, reaction yields) in appendices, with processed data in main tables/figures .
  • Example Workflow:
    • Synthesis → Purification (column chromatography) → Characterization (IR, MS, elemental analysis) → Bioactivity testing .

Advanced: How to resolve contradictions in reported bioactivity data for this compound?

Methodological Answer:

  • Triangulation Approach:
    • Replicate Studies: Verify protocols from conflicting sources (e.g., incubation time, solvent purity) .
    • Statistical Analysis: Apply ANOVA or regression models to identify confounding variables (e.g., temperature fluctuations) .
    • Meta-Analysis: Systematically compare datasets using tools like PRISMA guidelines to assess publication bias .
  • Case Example: If Study A reports IC50 = 10 µM and Study B reports 50 µM, re-test under standardized conditions and cross-validate with orthogonal assays (e.g., SPR vs. fluorescence) .

Advanced: What theoretical frameworks guide mechanistic studies of this compound?

Methodological Answer:

  • Selection Criteria:
    • Link hypotheses to established models (e.g., DFT calculations for reaction pathways, QSAR for structure-activity relationships) .
    • Use molecular docking to predict binding affinities, followed by experimental validation via ITC (Isothermal Titration Calorimetry) .
  • Example Framework:
    • Hypothesis: “this compound inhibits Enzyme X via competitive binding.”
    • Test via:
  • In silico docking (AutoDock Vina) → In vitro enzyme kinetics (Lineweaver-Burk plots) .

Basic: How to conduct a literature review for this compound while avoiding unreliable sources?

Methodological Answer:

  • Synthesis Strategy:
    • Organize findings into comparative tables (e.g., “Reported Synthetic Yields of this compound”) .
    • Highlight methodological discrepancies (e.g., solvent choices impacting purity) .

Advanced: How to design a data management plan for long-term studies on this compound?

Methodological Answer:

  • FAIR Principles:
    • Findable: Assign persistent identifiers (DOIs) to datasets via repositories like Zenodo .
    • Interoperable: Use standardized formats (e.g., .CIF for crystallography, .MNova for NMR) .
  • Version Control:
    • Track changes in experimental parameters using GitLab or electronic lab notebooks (ELNs) .

Basic: What ethical considerations apply to publishing research on this compound?

Methodological Answer:

  • Key Requirements:
    • Disclose conflicts of interest (e.g., funding from chemical manufacturers) .
    • Provide raw data for critical findings (e.g., spectral files, kinetic plots) in supplementary materials .
    • Cite prior work comprehensively to avoid plagiarism .

Advanced: How to address reproducibility challenges in catalytic applications of this compound?

Methodological Answer:

  • Troubleshooting Checklist:
    • Catalyst Loading: Confirm exact molar ratios via ICP-OES .
    • Ambient Conditions: Monitor humidity/O2 levels using glovebox logs .
    • Replication Protocol: Share step-by-step videos via platforms like JoVE .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.